

# Spectroscopic Profile of 2-Methyloctane: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Methyloctane

Cat. No.: B1294640

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for **2-methyloctane**, a branched alkane hydrocarbon. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is critical for the structural elucidation, identification, and quality control of **2-methyloctane** in various research and development applications.

## Spectroscopic Data Summary

The spectroscopic data for **2-methyloctane** is summarized below, providing a comprehensive quantitative overview of its structural characteristics.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of organic molecules.

### <sup>1</sup>H NMR Data (Predicted)

Due to the unavailability of a public, tabulated dataset of experimental <sup>1</sup>H NMR chemical shifts and coupling constants, a predicted spectrum is presented. The chemical shifts of protons in alkanes are typically found in the upfield region of the spectrum, generally between 0.7 and 1.5

ppm.[1] The local electronic environment, influenced by the degree of substitution, causes slight variations in these shifts.[1]

| Protons                 | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|-------------------------|--------------------------------|------------------------|
| CH <sub>3</sub> (C1)    | ~0.88                          | Triplet                |
| CH <sub>3</sub> (on C2) | ~0.86                          | Doublet                |
| CH <sub>3</sub> (C8)    | ~0.88                          | Triplet                |
| CH <sub>2</sub> (C3-C7) | ~1.26                          | Multiplet              |
| CH (C2)                 | ~1.40                          | Multiplet              |

#### <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum provides information on the different carbon environments within the molecule. The chemical shifts for **2-methyloctane** have been reported and are detailed below. [2][3]

| Carbon Atom           | Chemical Shift (ppm) |
|-----------------------|----------------------|
| C1                    | 14.1                 |
| C2                    | 28.1                 |
| C3                    | 36.9                 |
| C4                    | 27.2                 |
| C5                    | 29.8                 |
| C6                    | 32.0                 |
| C7                    | 22.7                 |
| C8                    | 22.9                 |
| CH <sub>3</sub> on C2 | 22.9                 |

## Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For alkanes like **2-methyloctane**, the spectrum is characterized by C-H stretching and bending vibrations.[4]

| Wavenumber (cm <sup>-1</sup> ) | Vibration Type                                          | Intensity |
|--------------------------------|---------------------------------------------------------|-----------|
| 2975 - 2845                    | C-H Stretch (in CH, CH <sub>2</sub> , CH <sub>3</sub> ) | Strong    |
| 1480 - 1440                    | C-H Bend (CH <sub>2</sub> )                             | Medium    |
| 1470 - 1435                    | C-H Bend (CH <sub>3</sub> )                             | Medium    |
| 1385 - 1370                    | C-H Bend (CH <sub>3</sub> )                             | Medium    |
| ~1340                          | C-H Bend (CH)                                           | Weak      |

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **2-methyloctane**, electron ionization (EI) leads to the formation of a molecular ion and various fragment ions.[5][6] The fragmentation of alkanes is typically characterized by the cleavage of C-C bonds.[7][8]

| m/z | Proposed Fragment Ion                                          | Relative Abundance    |
|-----|----------------------------------------------------------------|-----------------------|
| 128 | [C <sub>9</sub> H <sub>20</sub> ] <sup>+</sup> (Molecular Ion) | Low                   |
| 113 | [C <sub>8</sub> H <sub>17</sub> ] <sup>+</sup>                 | Moderate              |
| 85  | [C <sub>6</sub> H <sub>13</sub> ] <sup>+</sup>                 | High                  |
| 71  | [C <sub>5</sub> H <sub>11</sub> ] <sup>+</sup>                 | High                  |
| 57  | [C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>                  | Very High (Base Peak) |
| 43  | [C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>                  | High                  |
| 29  | [C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>                  | Moderate              |

# Experimental Protocols

The following sections detail the generalized experimental protocols for acquiring the spectroscopic data presented above.

## NMR Spectroscopy

### Sample Preparation:

A sample of **2-methyloctane** (a clear, colorless liquid) is prepared for NMR analysis by dissolving approximately 5-25 mg of the compound in a deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ).<sup>[2]</sup> The solution is then transferred to a standard 5 mm NMR tube.

### Instrumentation and Data Acquisition:

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically acquired on a spectrometer operating at a field strength of 300 MHz or higher. For  $^{13}\text{C}$  NMR, a proton-decoupled sequence is commonly used to simplify the spectrum to single lines for each unique carbon atom. A small amount of tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (0 ppm).

## Infrared (IR) Spectroscopy

### Sample Preparation:

For a liquid sample like **2-methyloctane**, the IR spectrum can be obtained using the neat liquid. A thin film of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

### Instrumentation and Data Acquisition:

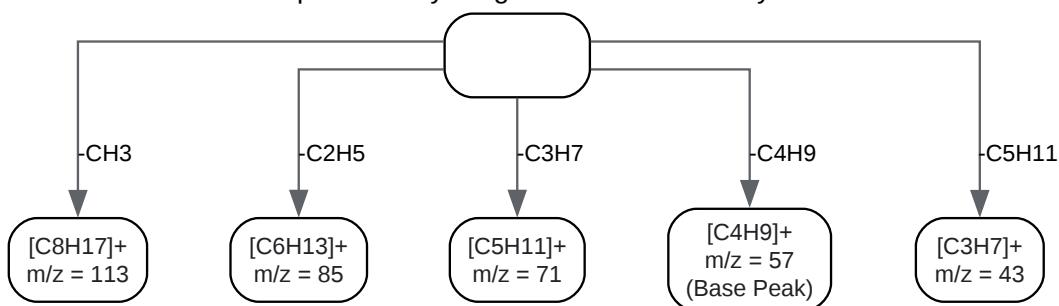
The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean KBr/NaCl plates is typically recorded first and then subtracted from the sample spectrum to remove any atmospheric and instrumental interferences. The data is collected over the mid-IR range (typically  $4000\text{-}400\text{ cm}^{-1}$ ).

## Mass Spectrometry (MS)

### Sample Introduction and Ionization:

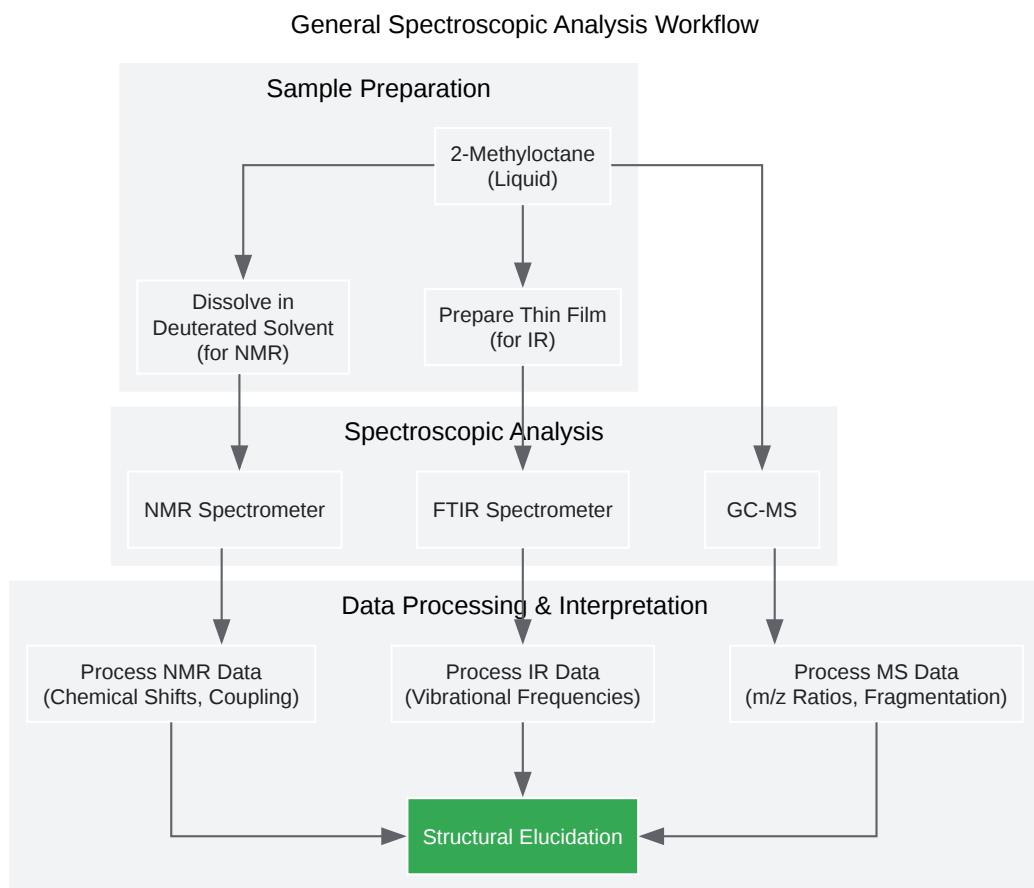
**2-Methyloctane**, being a volatile liquid, is typically introduced into the mass spectrometer via Gas Chromatography (GC-MS). In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in a technique known as Electron Ionization (EI).<sup>[5][6]</sup>

### Mass Analysis and Detection:


The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole). The detector then records the abundance of each ion, generating the mass spectrum.

## Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of **2-methyloctane**.


### Molecular Structure of **2-Methyloctane**

### Mass Spectrometry Fragmentation of 2-Methyloctane



[Click to download full resolution via product page](#)

### Mass Spectrometry Fragmentation Pathway



[Click to download full resolution via product page](#)

### General Spectroscopic Analysis Workflow

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Alkanes | OpenOChem Learn [learn.openochem.org]
- 2. spectrabase.com [spectrabase.com]
- 3. spectrabase.com [spectrabase.com]
- 4. C7H16 infrared spectrum of 2-methylhexane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-methylhexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 2-Methyloctane | C9H20 | CID 18591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Octane, 2-methyl- [webbook.nist.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Methyloctane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294640#spectroscopic-data-of-2-methyloctane-nmr-ir-mass-spec]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)